L-Threonine

Description

An essential amino acid occurring naturally in the L-form, which is the active form. It is found in eggs, milk, gelatin, and other proteins.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Euphorbia prostrata, Angelica gigas, and other organisms with data available.

Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)

THREONINE is a small molecule drug with a maximum clinical trial phase of II.

Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

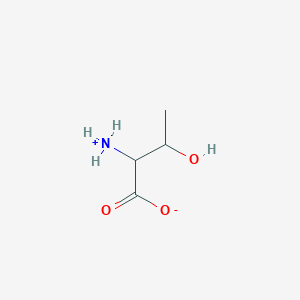

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Record name | threonine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Threonine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82822-12-6 | |

| Record name | Poly-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046412, DTXSID70893087 | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Crystals | |

CAS No. |

72-19-5, 80-68-2, 7013-32-3 | |

| Record name | L-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, labeled with carbon-14, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of L-Threonine (B559522)

This compound, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous physiological processes. Its unique structure, featuring a hydroxyl group on its side chain, imparts specific chemical and physical properties that are crucial for its biological function, stability, and utility in pharmaceutical and nutraceutical applications. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic and signaling pathways.

General and Physicochemical Properties

This compound ((2S,3R)-2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids with two chiral centers.[1] It typically appears as a white or off-white crystalline powder with a slightly sweet taste.[2] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] It is a vital component for the synthesis of proteins, including mucin which is critical for gut health, and it serves as a precursor for other amino acids like glycine.[3][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | [][6] |

| CAS Number | 72-19-5 | [][6] |

| Molecular Formula | C₄H₉NO₃ | [2][][6] |

| Molecular Weight | 119.12 g/mol | [2][][6] |

| Appearance | White crystals or crystalline powder | [2][7] |

| Melting Point | ~256 °C (with decomposition) | [2][] |

| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Specific Rotation [α]D20 | -26° to -29.1° (c=50 mg/mL in H₂O) | [2][7] |

| Isoelectric Point (pI) | ~5.60 - 6.16 | [8] |

Structural and Spectroscopic Properties

Crystal Structure

This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[9][10] This crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds involving the ammonium (B1175870) and hydroxyl groups.[11]

Table 2: Crystal Structure Parameters for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [9] |

| Space Group | P2₁2₁2₁ | [9] |

| Lattice Constants | a = 13.628 Å, b = 7.718 Å, c = 5.110 Å | [12] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

-

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹³C NMR, characteristic peaks appear for the methyl carbon (CH₃), the α-carbon (CH), the β-carbon (CH-OH), and the carboxyl carbon (C=O).[9]

-

FTIR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorption bands correspond to C-H, N-H, and C=O vibrations.[13]

-

Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[14]

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| C=O (Carboxyl) | 172.745 | [9] |

| C-O (β-carbon) | 65.835 | [9] |

| C-N (α-carbon) | 60.349 | [9] |

| CH₃ (Methyl) | 19.407 | [9] |

| (Note: Solvent and reference standard can affect exact chemical shifts) |

Chemical Properties

Solubility

This compound is readily soluble in water and formic acid but is practically insoluble in non-polar organic solvents like ethanol, ether, and chloroform.[2][6] Its solubility in aqueous solutions is influenced by temperature and pH.[15]

Table 4: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | References |

| Water | 20 | 90 g/L | |

| Water | 25 | 97 g/L (9.70 x 10⁴ mg/L) | [6] |

| Water | 25 | 20.1 g/100 mL | [15] |

| Water | 25 | 0.8220 mol/kg | [16] |

| Acetic Acid | 30-55 | Higher than in methanol, acetone, ethanol | [17] |

| Ethylene Glycol | 25 | 0.3101 mol/kg | [16] |

| N,N-Dimethylformamide (DMF) | 25 | 0.1337 mol/kg | [16] |

| Acetonitrile (ACN) | 25 | 0.1188 mol/kg | [16] |

| Dimethylsulfoxide (DMSO) | 25 | 0.1107 mol/kg | [16] |

| Ethanol | - | Practically insoluble | [2][6] |

| Ether | - | Insoluble | [2][6] |

| Chloroform | - | Insoluble | [6] |

Acidity and pKa Values

This compound is an amphoteric molecule containing a carboxylic acid group and an amino group. The hydroxyl group on the side chain is not significantly ionizable under physiological conditions.[18]

Table 5: pKa Values of this compound

| Ionizable Group | pKa Value | Reference |

| α-carboxyl (-COOH) | 2.09 - 2.63 | [8][19][20] |

| α-amino (-NH₃⁺) | 9.10 - 10.43 | [8][19][20] |

Stability and Degradation

This compound is stable under standard conditions but can undergo degradation at extreme pH, high temperatures, or upon exposure to oxidizing agents or UV light.[21][22] Enzymatic degradation is a key metabolic process.

-

Chemical Degradation : Can occur via hydrolysis, oxidation, photodegradation, or thermal degradation.[21]

-

Enzymatic Degradation : Primarily occurs via three pathways involving the enzymes Threonine Dehydrogenase (TDH), Threonine Dehydratase (also known as deaminase), and Threonine Aldolase (TA).[21][23][24]

Biological Signaling

Beyond its role in protein synthesis, this compound acts as a signaling molecule, influencing cellular processes like proliferation and differentiation. For instance, it can stimulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt/mTOR signaling pathway.[25] Threonine also modulates inflammatory responses via pathways like NF-κB and TOR.[3]

Experimental Protocols

Protocol: Determination of Solubility by the Gravimetric Method

This protocol describes a standard method for determining the solubility of this compound in an aqueous buffer.[15][16]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Place the container in a temperature-controlled water bath or incubator (e.g., at 25°C). Stir the suspension continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a pre-conditioned 0.22 µm syringe filter to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry container (e.g., a glass vial).

-

Transfer a precise volume or mass of the filtered saturated solution into the pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight is achieved.

-

Weigh the container with the dried this compound residue.

-

-

Calculation: The solubility is calculated as the mass of the dried residue divided by the volume (or mass) of the saturated solution taken.

Protocol: Determination of pKa Values by Titration

This protocol outlines the determination of the carboxylic acid and amino group pKa values using acid-base titration.[26]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Acidic Titration (for pKa1):

-

Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration until the pH rises significantly, passing the first equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The first equivalence point is the point of maximum slope on the curve.

-

The pKa1 (for the -COOH group) is the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the first equivalence point has been added).

-

-

Basic Titration (for pKa2): To determine the pKa of the amino group, the this compound solution can be first acidified with a strong acid (e.g., HCl) to a low pH (~1.5) and then titrated with a strong base (NaOH). The titration curve will show two inflection points. The pH at the midpoint of the second buffer region corresponds to pKa2.

Note: For more precise measurements, especially with small sample volumes, methods like Capillary Zone Electrophoresis (CZE) can be employed.[27]

Protocol: Measurement of Melting Point

This protocol describes the standard capillary method for determining the melting point of this compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (~256 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

-

Observation: For this compound, decomposition occurs at its melting point, which may be observed as charring or gas evolution.[2][] This should be noted along with the temperature range.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Threonine | Rupa Health [rupahealth.com]

- 4. This compound | 72-19-5 [chemicalbook.com]

- 6. This compound | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound at 12 K | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Threonine [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. Exploring solubility and energetics: Dissolution of biologically important this compound in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acid base - Why don't serine and threonine have a 3rd pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. cdn.wou.edu [cdn.wou.edu]

- 20. Star Republic: Guide for Biologists [sciencegateway.org]

- 21. benchchem.com [benchchem.com]

- 22. 72-19-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 23. benchchem.com [benchchem.com]

- 24. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]

- 25. This compound Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 27. doc.rero.ch [doc.rero.ch]

L-Threonine function in the central nervous system

An In-depth Technical Guide on the Function of L-Threonine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multifaceted roles of the essential amino acid this compound within the central nervous system (CNS). It details its function as a critical precursor to key neurotransmitters, its structural importance in neuronal proteins, and the methodologies used to study its effects.

Core Functions of this compound in the CNS

This compound, an essential amino acid that must be obtained from the diet, performs two primary functions in the central nervous system. First, it serves as a fundamental building block for protein synthesis, incorporated into a vast array of neuropeptides and structural proteins. Second, and of significant interest to neuropharmacology, it is a metabolic precursor for the synthesis of other crucial amino acids that directly modulate neurotransmission. While this compound itself has not been identified as a direct neurotransmitter, its influence on CNS function is profound, primarily through its metabolic conversion into the neurotransmitters glycine (B1666218) and serine.

This compound as a Metabolic Precursor for Neurotransmitters

The most significant role of this compound in neurotransmission is its contribution to the pools of glycine and serine, which have distinct and critical functions in the CNS.

Glycine Synthesis

This compound can be converted to glycine, the primary inhibitory neurotransmitter in the spinal cord and brainstem.[1][2] This conversion can occur via two main pathways. The predominant pathway in many non-human mammals involves a two-step process initiated by the mitochondrial enzyme this compound 3-dehydrogenase (TDH), which converts this compound to 2-amino-3-ketobutyrate.[3][4] This intermediate is then rapidly converted to glycine and acetyl-CoA by 2-amino-3-ketobutyrate CoA ligase.[3][4] A secondary pathway involves the enzyme threonine aldolase (B8822740), which catalyzes the cleavage of threonine to glycine and acetaldehyde.[5][6][7]

Notably, in humans, the genes for both this compound dehydrogenase and threonine aldolase are considered inactive pseudogenes, suggesting these direct conversion pathways may not be functional.[8][9] However, administration of this compound has been shown to increase CNS glycine concentrations in rats, indicating a precursor-product relationship is active in mammals, which may be influenced by the enzyme serine hydroxymethyltransferase (SHMT).[5][10][11] This suggests that CNS glycine levels can be influenced by plasma this compound concentrations.[5]

Serine and D-Serine Synthesis

This compound also contributes to the synthesis of L-serine, another non-essential amino acid with critical CNS roles.[12] L-serine is the direct precursor to D-serine, a key gliotransmitter and the primary endogenous co-agonist at the glycine-binding site of synaptic N-methyl-D-aspartate (NMDA) receptors.[13][14] The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory, and requires the binding of both glutamate (B1630785) and a co-agonist like D-serine or glycine.[14] Therefore, this compound indirectly supports excitatory glutamatergic neurotransmission by supplying the precursor for D-serine synthesis.

Role of Threonine Residues in Neuronal Protein Phosphorylation

Beyond its role as a free amino acid, the threonine residue is a cornerstone of intracellular signaling. Protein phosphorylation—the addition of a phosphate (B84403) group to an amino acid residue—is a primary mechanism for regulating protein function.[15] Along with serine, threonine is a major target for a large class of enzymes known as serine/threonine kinases.[15]

In the CNS, these kinases are integral to virtually all aspects of neuronal function, including:

-

Synaptic Transmission: Regulating neurotransmitter release and receptor sensitivity.[16]

-

Gene Expression: Activating transcription factors that lead to long-term changes in neuronal structure and function.

-

Neuronal Plasticity: Mediating processes like long-term potentiation (LTP) and long-term depression (LTD).

Prominent neuronal serine/threonine kinases include Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs).[16] These enzymes recognize specific consensus sequences around a threonine residue before catalyzing its phosphorylation.[12][17] This modification introduces a bulky, negatively charged group, inducing a conformational change in the protein that alters its activity, localization, or interaction with other proteins. While free this compound does not directly participate in these signaling events, its incorporation into neuronal proteins is essential for creating the substrates upon which these critical regulatory networks operate.

Quantitative Data on this compound's Effects

Experimental studies in animal models have quantified the relationship between this compound administration and CNS amino acid levels.

Table 1: Effect of Intraperitoneal this compound Administration on Amino Acid Concentrations in Rat CNS

| This compound Dose (mg/kg) | Spinal Cord Threonine (nmol/g) | Spinal Cord Glycine (nmol/g) | Brain Threonine (nmol/g) | Brain Glycine (nmol/g) |

| 0 (Control) | 580 ± 30 | 4430 ± 110 | 610 ± 20 | 1180 ± 50 |

| 50 | 940 ± 80 | 4870 ± 190 | 970 ± 60 | 1210 ± 60 |

| 100 | 1620 ± 110 | 5210 ± 180 | 1590 ± 100 | 1340 ± 70 |

| 200 | 2980 ± 240 | 5940 ± 230 | 2860 ± 190 | 1490 ± 80 |

| 400 | 4110 ± 310 | 6320 ± 270 | 4030 ± 280 | 1610 ± 110 |

| Data are expressed as mean ± standard error. Adapted from Maher et al., Life Sciences, 1980.[5] |

Table 2: Correlation of Dietary Threonine with CNS Amino Acid Levels in Rats

| Correlation | Cortex | Brain Stem |

| Plasma Threonine vs. Tissue Threonine | r = 0.821 (p < 0.01) | r = 0.882 (p < 0.01) |

| Tissue Threonine vs. Tissue Glycine | r = 0.673 (p < 0.01) | r = 0.575 (p < 0.01) |

| Data show a significant positive correlation between plasma threonine, brain threonine, and brain glycine concentrations. Adapted from Tews et al., Pediatric Research, 2000.[11] |

Table 3: Cerebrospinal Fluid (CSF) Amino Acid Concentrations in Human Controls

| Amino Acid | Concentration (μM) |

| Glycine | 9.9 ± 3.4 |

| L-Serine | 65.4 ± 14.1 |

| This compound | 58.8 ± 19.9 |

| Data are expressed as mean ± standard deviation for a control population, providing baseline values for the human CNS. Adapted from C. Van Hove et al., Journal of Inherited Metabolic Disease, 2022.[18] |

Experimental Protocols

Investigating the function of this compound in the CNS requires specialized techniques to measure amino acid concentrations in vivo and in tissue samples. The following outlines key experimental methodologies.

In Vivo Microdialysis for CNS Amino Acid Sampling

This technique allows for the continuous sampling of extracellular fluid from specific brain regions of an awake, freely-moving animal, providing dynamic information about neurotransmitter levels.[18]

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into the target brain region (e.g., spinal cord, hippocampus).

-

Perfusion: The probe is perfused at a slow, constant rate (e.g., 0.5-2.0 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.

-

Diffusion and Collection: Small molecules in the extracellular space, including this compound and glycine, diffuse across the membrane into the aCSF according to their concentration gradient. This fluid, now called the dialysate, is collected at timed intervals.

-

Sample Analysis: The collected dialysate fractions are then analyzed, typically using HPLC, to quantify the concentration of various amino acids.

HPLC with Fluorescence Detection (HPLC-FLD) for Amino Acid Quantification

High-Performance Liquid Chromatography (HPLC) is the gold-standard method for separating and quantifying amino acids from biological samples. Since amino acids like threonine lack a native chromophore for UV detection, a pre-column derivatization step is required to attach a fluorescent tag.

Methodology:

-

Sample Preparation: Brain tissue is homogenized and deproteinized (e.g., with sulfosalicylic acid). Microdialysis or CSF samples can often be used with minimal preparation.

-

Pre-Column Derivatization: A fluorescent agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, is mixed with the sample. OPA reacts with primary amines on amino acids to form highly fluorescent isoindole derivatives.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase C18 column is used to separate the different amino acid derivatives based on their hydrophobicity using a solvent gradient (e.g., a mixture of acetate (B1210297) or phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol).

-

Fluorescence Detection: As the separated derivatives elute from the column, they pass through a fluorescence detector set to the specific excitation and emission wavelengths of the OPA-adducts (e.g., Ex: 340 nm, Em: 455 nm).

-

Quantification: The area under each chromatographic peak is proportional to the concentration of the corresponding amino acid. Concentrations are calculated by comparing peak areas to those of a known standard solution.

Implications for Drug Development and Research

The role of this compound as a precursor to neuromodulatory amino acids presents opportunities for therapeutic intervention.

-

Spasticity Disorders: this compound has been investigated as a treatment for spasticity in conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), with the rationale of increasing levels of the inhibitory neurotransmitter glycine.[1] However, clinical trial results have been largely inconclusive or have shown no significant benefit.[1]

-

NMDA Receptor Modulation: By influencing the D-serine pool, this compound metabolism is linked to NMDA receptor function. This is relevant for disorders involving glutamatergic dysregulation, such as schizophrenia and age-related cognitive decline, where NMDA receptor co-agonists are a therapeutic target.[14]

Future research should focus on elucidating the precise enzymatic pathways and regulatory controls of this compound conversion to glycine and serine in the human CNS. Understanding these mechanisms could pave the way for more targeted strategies to modulate glycinergic and glutamatergic neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular cloning and tissue distribution of mammalian this compound 3-dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of glycine and aminoacetone from this compound by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 6. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of threonine aldolases, a diverse family involved in the second pathway of glycine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Threonine aldolase - Wikipedia [en.wikipedia.org]

- 9. This compound 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. This compound administration increases glycine concentrations in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of increasing dietary threonine intakes on amino acid metabolism of the central nervous system and peripheral tissues in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An atlas of substrate specificities for the human serine/threonine kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The co-agonist site of NMDA-glutamate receptors: a novel therapeutic target for age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serine/threonine-specific protein kinase - Wikipedia [en.wikipedia.org]

- 16. Analysis of protein phosphorylation in nerve terminal reveals extensive changes in active zone proteins upon exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

L-Threonine as a Precursor for Glycine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine (B1666218), a conditionally essential amino acid, plays a pivotal role in a myriad of physiological processes, including protein synthesis, neurotransmission, and the biosynthesis of purines and glutathione. The endogenous synthesis of glycine is critical for maintaining metabolic homeostasis, and the amino acid L-threonine is a significant contributor to the glycine pool. This technical guide provides a comprehensive overview of the metabolic pathways involved in the conversion of this compound to glycine, with a focus on the enzymatic reactions, kinetic data, and detailed experimental methodologies for studying these processes. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Metabolic Pathways for Glycine Synthesis from this compound

The conversion of this compound to glycine is primarily accomplished through two distinct metabolic pathways: the this compound Dehydrogenase Pathway, which is the major route in mammals, and the Threonine Aldolase (B8822740) Pathway.

This compound Dehydrogenase Pathway

This principal pathway for this compound catabolism is a two-step process that occurs within the mitochondria.[1]

-

Oxidation of this compound: this compound is first oxidized by This compound 3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme, to form the unstable intermediate 2-amino-3-ketobutyrate.[2]

-

Thiolytic Cleavage: The 2-amino-3-ketobutyrate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , also known as glycine C-acetyltransferase. This reaction requires Coenzyme A (CoA) and yields glycine and acetyl-CoA.[3][4] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle.

The close physical proximity of TDH and KBL in the mitochondria is thought to be crucial for the efficient channeling of the unstable 2-amino-3-ketobutyrate intermediate.[1]

Threonine Aldolase Pathway

A second, generally less prominent pathway in mammals for the conversion of this compound to glycine is catalyzed by a single enzyme:

-

Threonine Aldolase: This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible retro-aldol cleavage of this compound directly into glycine and acetaldehyde.[5]

Quantitative Data: Enzyme Kinetics

The efficiency of these pathways is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for this compound dehydrogenase and threonine aldolase from various sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase (TDH)

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Coenzyme | Reference |

| Pyrococcus horikoshii | This compound | 0.013 | 1750 | NAD⁺ | [6] |

| Pyrococcus horikoshii | NAD⁺ | 0.010 | 1750 | - | [6] |

| Cytophaga sp. KUC-1 | This compound | 1.1 (at 20°C) | - | NAD⁺ | [7] |

Table 2: Kinetic Parameters of Threonine Aldolase

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli (wild type) | This compound | 1.8 | 1.1 | [8] |

| Escherichia coli (wild type) | L-allo-threonine | 0.4 | 1.5 | [8] |

| Rat Liver | DL-allothreonine | - | - | [5] |

Note: Kinetic parameters can vary significantly based on the organism, enzyme purity, and assay conditions.

Experimental Protocols

Investigating the in vivo conversion of this compound to glycine is crucial for understanding its physiological significance. Stable isotope tracing is a powerful technique for this purpose.

In Vivo Stable Isotope Tracing Workflow

This generalized protocol outlines the key steps for quantifying the conversion of this compound to glycine using stable isotope-labeled precursors.

Detailed Protocol: In Vivo Stable Isotope Tracing

This protocol provides a more detailed methodology for conducting stable isotope tracing studies in an animal model.

Objective: To quantify the in vivo conversion rate of stable isotope-labeled this compound to glycine.

Materials:

-

Animal Model: e.g., Sprague-Dawley rats, C57BL/6 mice.

-

Stable Isotope-Labeled Precursor: L-[U-¹³C₄]-Threonine.

-

Vehicle for Administration: Sterile saline.

-

Anesthesia: e.g., isoflurane.

-

Blood Collection Supplies: Heparinized tubes, syringes.

-

Tissue Collection Supplies: Liquid nitrogen, insulated container.

-

Metabolite Extraction Solvents: e.g., 80% methanol (B129727) (ice-cold).

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Animal Acclimatization and Diet:

-

House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment.

-

Provide ad libitum access to a standard chow diet and water. For specific research aims, a custom diet with a defined amino acid composition may be necessary.

-

-

Tracer Administration:

-

Bolus Injection: Administer a single dose of the L-[U-¹³C₄]-Threonine solution via intraperitoneal (IP) or intravenous (IV) injection.

-

Continuous Infusion: For steady-state analysis, implant a catheter (e.g., in the jugular vein) and administer the labeled precursor via a continuous infusion pump.

-

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points into heparinized tubes. Immediately centrifuge to separate plasma and store at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

-

-

Metabolite Extraction:

-

Plasma: Precipitate proteins by adding a four-fold excess of ice-cold 80% methanol. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

-

Tissues: Homogenize the frozen tissue in ice-cold 80% methanol. Centrifuge to remove cell debris and collect the supernatant.

-

Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform.

-

If using GC-MS, derivatize the amino acids to increase their volatility (e.g., using MTBSTFA).

-

Analyze the samples to determine the isotopic enrichment of glycine and threonine.

-

-

Data Analysis and Flux Calculation:

-

Calculate the isotopic enrichment, which is the ratio of the labeled isotopologue to the total pool of the metabolite.

-

Utilize metabolic flux analysis models to calculate the rate of conversion of threonine to glycine. This often involves measuring the rate of appearance of labeled glycine over time.[9]

-

Applications in Research and Drug Development

The metabolic link between this compound and glycine has significant implications for various research areas:

-

Neuroscience: Glycine is a major inhibitory neurotransmitter in the central nervous system. Modulating glycine levels through its precursors like this compound is a potential therapeutic strategy for neurological disorders.

-

Metabolic Diseases: Alterations in glycine metabolism have been linked to conditions such as obesity and type 2 diabetes. Understanding the contribution of this compound to the glycine pool can provide insights into these diseases.

-

Drug Development: The enzymes in the this compound to glycine conversion pathway can be potential targets for drug development. For instance, inhibitors or activators of TDH or KBL could be developed to modulate glycine levels for therapeutic purposes.

-

Nutritional Science: As a conditionally essential amino acid, the dietary requirements for glycine can be influenced by the intake of its precursors, including this compound.

Conclusion

This compound serves as a vital precursor for the endogenous synthesis of glycine through two primary metabolic pathways. The this compound dehydrogenase pathway is the major contributor in mammals, involving the sequential action of this compound dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase. A comprehensive understanding of the enzymology, kinetics, and regulation of these pathways is essential for researchers and professionals in biochemistry, neuroscience, and drug development. The use of stable isotope tracing and metabolic flux analysis provides powerful tools to quantify the in vivo conversion of this compound to glycine, offering valuable insights into its physiological and pathophysiological roles. This technical guide provides a foundational understanding and practical methodologies to facilitate further research in this critical area of amino acid metabolism.

References

- 1. Formation of glycine and aminoacetone from this compound by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic study of thermostable this compound dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI this compound ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Chirality of L-Threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential proteinogenic amino acid, possesses a unique structural feature of two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing the properties and characteristics of its enantiomeric and diastereomeric forms. The document summarizes key physicochemical data, outlines detailed experimental protocols for stereoisomer separation and analysis, and presents visual representations of the stereoisomeric relationships and analytical workflows. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a deep understanding of this compound's chirality and its implications.

Introduction to the Chirality of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids, along with isoleucine, that has two stereogenic centers.[1] These chiral centers are located at the α-carbon (C2) and the β-carbon (C3).[2][3] The presence of two chiral centers means that threonine can exist as 2^2 = 4 possible stereoisomers.[4][5] These stereoisomers have distinct spatial arrangements of their atoms and, consequently, can exhibit different biological activities and physicochemical properties.[6]

The four stereoisomers of threonine are classified into two pairs of enantiomers and two pairs of diastereomers.[2] The naturally occurring and most common form is this compound, which has the (2S, 3R) configuration.[7][8] Its enantiomer is D-Threonine with the (2R, 3S) configuration. The other pair of enantiomers are L-allothreonine (2S, 3S) and D-allothreonine (2R, 3R).[1][2] this compound and L-allothreonine are diastereomers, as are this compound and D-allothreonine.[2][8] While this compound is essential for human nutrition and is incorporated into proteins, its other stereoisomers are rare in nature.[4]

The Four Stereoisomers of Threonine

The four stereoisomers of threonine are:

-

This compound (2S, 3R): The naturally occurring, proteinogenic stereoisomer essential for human nutrition.[2][7]

-

D-Threonine (2R, 3S): The enantiomer of this compound.[2]

-

L-allothreonine (2S, 3S): A diastereomer of this compound.[2]

-

D-allothreonine (2R, 3R): The enantiomer of L-allothreonine and a diastereomer of this compound.[1][2]

The relationship between these stereoisomers can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L(+)-allo-Threonine CAS#: 28954-12-3 [m.chemicalbook.com]

- 7. dthis compound (CAS 80-68-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Guide to the Discovery and History of L-Threonine as an Essential Amino Acid

This technical guide provides a comprehensive overview of the pivotal research that led to the discovery of L-Threonine and its classification as an essential amino acid. It is intended for researchers, scientists, and drug development professionals interested in the historical context and experimental foundations of amino acid nutrition.

The Pre-Discovery Era: A Nutritional Enigma

In the early 20th century, the science of nutrition was rapidly advancing. Researchers had identified most of the proteinogenic amino acids and understood that proteins were crucial for animal growth and survival. However, a significant puzzle remained. It was well-established through feeding studies that animals, particularly young rats, could not survive on diets where the sole source of protein was zein, a protein derived from corn.[1][2] Conversely, when the diet was supplemented with casein, the primary protein in milk, the animals recovered and thrived.[1][2]

This observation strongly suggested that casein contained one or more essential dietary components that were absent in zein. The prevailing hypothesis was that an unknown amino acid, vital for life, was yet to be discovered.[1]

William C. Rose and the Shift to Purified Diets

The definitive breakthrough came from the laboratory of American biochemist William Cumming Rose at the University of Illinois.[3] Rose pioneered a more systematic and controlled approach to nutritional studies. Instead of using whole proteins, which could contain many unknown variables, his team began using mixtures of highly purified amino acids as the sole source of dietary nitrogen.[1][4]

In a landmark series of experiments, Rose's team fed young rats a diet containing the 19 known amino acids at the time.[3][4] They observed that these animals failed to grow and lost weight, confirming that the known amino acids alone were insufficient to sustain life.[2][4] This crucial finding set the stage for the isolation of the final missing piece of the amino acid puzzle.

The Pivotal Experiments: Isolating the "Unknown Substance"

The definitive identification of this compound was the result of meticulous biochemical and nutritional experimentation. The core of the work involved fractionating casein and testing the ability of these fractions to support growth in rats fed the basal diet of 19 purified amino acids.

Experimental Protocols: The Rat Growth Assay

The methodology employed by Rose's laboratory was a classic example of a biological assay used to guide chemical isolation.

-

Animal Model: Young, growing albino rats were used as the subjects. Their rapid growth rate makes them highly sensitive to the absence of essential nutrients.

-

Housing: Rats were housed in individual cages to allow for precise monitoring of daily food consumption and body weight.

-

Dietary Formulations:

-

Negative Control (Basal Diet): This diet's nitrogen source consisted solely of a mixture of the 19 known highly purified amino acids. Other components included carbohydrates (sucrose or starch), fats (lard), a complete salt mixture, and sources of fat-soluble vitamins (e.g., cod liver oil).

-

Positive Control Diet: A diet containing an intact, complete protein like casein, which was known to support robust growth.

-

Experimental Diets: The basal diet was supplemented with various fractions obtained from the hydrolysis and chemical fractionation of casein.

-

-

Fractionation Procedure: Casein was hydrolyzed into its constituent amino acids and peptides. This hydrolysate was then subjected to a series of chemical extractions and purifications to separate components based on their chemical properties.

-

Primary Endpoint: The critical measurement was the change in body weight. A diet was considered to contain the essential factor if it could reverse the weight loss observed with the basal diet and promote a steady rate of growth.

Data Presentation: Growth Response to Dietary Regimens

After a painstaking process of elimination, Rose's team successfully isolated a crystalline substance from a specific fraction of hydrolyzed casein.[5] When this substance was added to the basal diet, it promoted growth in the rats at a rate comparable to that seen with the casein-based diet. This compound was identified as α-amino-β-hydroxy-n-butyric acid and was named Threonine .[3] The discovery was finalized and published in 1935.[2][3][6]

The results of these foundational experiments are summarized below.

| Dietary Group | Primary Nitrogen Source | Key Supplement | Observed Growth Response |

| 1. Zein Protein | Zein | None | Rapid weight loss, eventual death.[1][2] |

| 2. Casein Protein | Casein | None | Normal, healthy growth.[1] |

| 3. Purified Amino Acids | Mixture of 19 known amino acids | None | Cessation of growth, weight loss.[3][4] |

| 4. Experimental | Mixture of 19 known amino acids | Isolated this compound | Normal growth restored.[2][7][8] |

Logical Workflow of the Discovery

The process leading to the identification of this compound as an essential amino acid followed a clear, logical progression from observation to confirmation.

Caption: Logical workflow from initial nutritional observations to the confirmation of this compound's essentiality.

Conclusion and Significance

The discovery of this compound by William C. Rose and his colleagues marked the culmination of the search for the fundamental building blocks of protein. It was the last of the 20 common amino acids to be identified and completed the list of those essential for animal and human nutrition.[4][6] This work not only laid the foundation for modern nutritional science, enabling the formulation of complete parenteral and enteral nutrition, but it also established the rigorous experimental standards for determining the qualitative and quantitative amino acid requirements for humans and animals.[2] The principles established during these studies continue to influence research in metabolism, drug development, and clinical nutrition today.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. nationalmedals.org [nationalmedals.org]

- 3. William Cumming Rose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. William C. Rose; Nutritionist Who Found Amino Acids - Los Angeles Times [latimes.com]

- 8. youtube.com [youtube.com]

L-Threonine: A Linchpin in Gut Health and Mucin Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: L-Threonine, an indispensable amino acid, plays a pivotal role in maintaining intestinal homeostasis, primarily through its integral contribution to mucin synthesis. The mucus layer, a critical component of the intestinal barrier, provides a primary line of defense against luminal pathogens and noxious substances. This technical guide synthesizes the current understanding of this compound's role in gut health, with a specific focus on its impact on mucin production, intestinal barrier integrity, and the underlying molecular mechanisms. We present a comprehensive overview of key experimental findings, detailed methodologies, and relevant signaling pathways to support further research and therapeutic development in the fields of gastroenterology, clinical nutrition, and pharmacology.

Introduction: The Crucial Role of this compound in Intestinal Function

The gastrointestinal tract is a complex and dynamic environment that relies on a robust barrier to protect the host from the external milieu while facilitating nutrient absorption. A key element of this barrier is the mucus layer, a viscoelastic gel composed primarily of heavily glycosylated proteins called mucins.[1] this compound is an essential amino acid that serves as a fundamental building block for these mucin proteins.[1][2] A significant portion of dietary this compound is utilized by the intestinal mucosa for the synthesis of proteins, particularly mucins.[3][4][5] This preferential uptake underscores the critical importance of adequate threonine availability for gut health.

Dietary restriction of this compound has been shown to impair intestinal integrity, leading to reduced mucin production and increased paracellular permeability.[3][4][5] Conversely, supplementation with this compound can enhance mucin synthesis, fortify the gut barrier, and improve overall intestinal health, particularly in animal models.[1] The demand for this compound may be elevated under pathological conditions such as intestinal inflammation, where accelerated mucus turnover is required to maintain mucosal protection.[3][4][6]

Quantitative Impact of this compound on Gut Health Parameters

Multiple studies have quantified the effects of this compound on various aspects of gut health. The following tables summarize key findings from research in animal models, providing a comparative overview of its impact on intestinal morphology, mucin synthesis, and gene expression.

Table 1: Effects of this compound Supplementation on Intestinal Morphology and Mucin Production

| Animal Model | This compound Intervention | Key Findings | Reference |

| Neonatal Piglets | Inadequate oral supply | Decreased villus height in the small intestine; Lower overall length and mucosal mass of the colon. | [7] |

| Laying Hens | Supplementation with 0.2% and 0.3% this compound | No significant effect on goblet cell numbers, villus height, or mucosal thickness. | [8][9] |

| Weanling Piglets (IUGR) | Supplementation with 2 g/kg this compound | Increased feed efficiency; Attenuated ileal inflammatory responses; Increased MUC2 production and goblet cell density. | [10] |

| Broilers | Dietary supplementation | Positive effect on villus height, crypt depth, epithelial thickness, and the quantity of goblet cells. | [11] |

| Laying Hens | Supplementation with 0.1-0.4% this compound | Linearly increased jejunal and ileal mucin 2 (MUC2) mRNA expression. | [12] |

Table 2: Impact of Luminal this compound Concentration on Protein and Mucin Synthesis in Piglets

| Luminal Threonine Concentration (mg/g total amino acids) | Fractional Rate of Total Mucosal Protein Synthesis (%/d) | Fractional Rate of Mucin Synthesis (%/d) | Reference |

| 0 | 42 ± 9 | 323 ± 72 | [13][14] |

| 21 | 53 ± 6 | 347 ± 49 | [13][14] |

| 56 | 66 ± 4 | 414 ± 31 | [13][14] |

Signaling Pathways Involved in this compound-Mediated Gut Health

This compound influences gut health through its direct incorporation into mucin proteins and by modulating key cellular signaling pathways that regulate protein synthesis and cell growth. The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of these processes.

The mTOR Signaling Pathway

The mTOR signaling pathway is a critical integrator of nutrient availability, including amino acids, and cellular responses such as protein synthesis and cell proliferation.[15][16] this compound, along with other amino acids, can activate mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promotes the translation of mRNAs, including those encoding for mucins.[16][17]

Caption: this compound activates the mTORC1 signaling pathway to promote mucin synthesis.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the role of this compound in gut health.

Animal Models and Dietary Interventions

-

Piglet Model for Luminal Threonine Effects:

-

Animals: Young pigs are utilized.

-

Procedure: A continuously perfused gut loop model is established. Isolated intestinal loops are perfused with a complete amino acid mixture containing varying concentrations of this compound (e.g., 0, 21, or 56 mg/g total amino acids).

-

Analysis: A flooding dose of a labeled amino acid (e.g., ³H-phenylalanine) is introduced to measure the fractional synthesis rates of total mucosal protein and mucin.[13][14]

-

-

DSS-Induced Colitis Model in Mice:

-

Animals: Mice are used to model inflammatory bowel disease.

-

Procedure: Colitis is induced by administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water. This compound supplementation is provided either at the onset of colitis or after inflammation is established.

-

Analysis: Disease activity index (DAI) is scored throughout the experiment. At the end of the study, colonic tissues are collected for analysis of mucin gene expression (e.g., Muc1, Muc2) by qPCR and goblet cell quantification using Alcian Blue/Periodic acid-Schiff staining.[6][18]

-

Analytical Techniques

-

Histological Analysis of Gut Morphology:

-

Procedure: Intestinal tissue samples (e.g., duodenum, jejunum, ileum, colon) are collected, fixed in formalin, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Measurements: Villus height, crypt depth, and mucosal thickness are measured using light microscopy and imaging software. Goblet cells can be visualized and quantified using specific stains like Alcian Blue or Periodic acid-Schiff (PAS).[8][9][19]

-

-

Gene Expression Analysis by qPCR:

-

Procedure: Total RNA is extracted from intestinal mucosal scrapings. cDNA is synthesized by reverse transcription.

-

Analysis: Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., MUC2) and housekeeping genes for normalization. Relative gene expression is calculated using the ΔΔCt method.[12]

-

Caption: A generalized experimental workflow for studying the effects of this compound.

Consequences of this compound Deficiency

A diet deficient in this compound can have significant detrimental effects on the gastrointestinal tract. Studies have shown that threonine restriction leads to:

-

Reduced Mucin Synthesis: This is a direct consequence of the limited availability of a key building block for mucin proteins.[1][20]

-

Impaired Intestinal Barrier Function: A thinner and less robust mucus layer increases the susceptibility of the intestinal epithelium to damage from pathogens, toxins, and mechanical stress.[3] This can manifest as increased paracellular permeability.

-

Altered Gut Morphology: Threonine deficiency can lead to villous atrophy, which reduces the surface area available for nutrient absorption.[7]

-

Increased Susceptibility to Intestinal Disorders: The compromised barrier function and altered mucosal environment can exacerbate inflammatory conditions and increase the risk of infections.[1]

Caption: The cascading negative effects of this compound deficiency on gut health.

Conclusion and Future Directions

This compound is unequivocally essential for maintaining a healthy and functional gastrointestinal tract. Its role as a primary constituent of mucin proteins places it at the forefront of intestinal barrier defense. The evidence strongly supports that adequate dietary this compound is necessary to preserve gut integrity, while supplementation may offer therapeutic benefits in conditions characterized by a compromised mucosal barrier.

Future research should focus on elucidating the precise molecular mechanisms governing threonine sensing and utilization by intestinal epithelial cells. Further investigation into the regulation of mucin gene expression and protein synthesis by this compound, particularly through pathways like mTOR, will be crucial. Translating the promising findings from animal models into human clinical trials is a critical next step to validate the therapeutic potential of this compound in managing gastrointestinal diseases. Moreover, understanding the interplay between this compound, the gut microbiota, and host immunity will open new avenues for developing targeted nutritional interventions to promote gut health.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]